1-(4-(Trifluoromethoxy)phenyl)piperazine

Description

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPIAGRNHBMGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

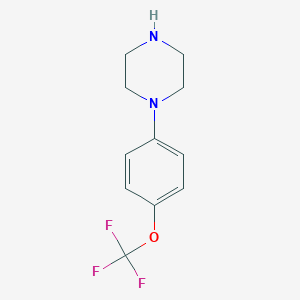

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630374 |

Source

|

| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187669-62-1 |

Source

|

| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187669-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-(4-(Trifluoromethoxy)phenyl)piperazine

Abstract

1-(4-(Trifluoromethoxy)phenyl)piperazine is a distinct member of the phenylpiperazine class of compounds, serving as a critical structural motif and synthetic intermediate in the landscape of medicinal chemistry and drug discovery.[1][2] Its utility is rooted in its unique combination of a basic piperazine core and a lipophilic trifluoromethoxyphenyl substituent. A comprehensive understanding of its physicochemical properties—such as its ionization constant (pKa), lipophilicity (logP), and aqueous solubility—is paramount for its effective application in research and development. These parameters fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, influencing everything from formulation and bioavailability to membrane permeability and target engagement. This guide provides an in-depth analysis of these core properties, supplemented with validated, step-by-step experimental protocols for their accurate determination, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. This compound possesses a piperazine ring, a known basic functional group, attached to a benzene ring substituted with a trifluoromethoxy group at the para-position. The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities, valued for its high lipophilicity and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃F₃N₂O | (Calculated) |

| Molecular Weight | 262.23 g/mol | (Calculated from HCl salt)[3] |

| Appearance | Crystalline Solid (HCl Salt) | [4] (Analog) |

| CAS Number (HCl Salt) | 490030-46-1 | [3] |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For a basic compound like this compound, the pKa values are critical for predicting its solubility in aqueous media, its ability to cross biological membranes, and its interaction with physiological targets. The piperazine ring contains two nitrogen atoms, each capable of accepting a proton. The secondary amine nitrogen, being more distant from the electron-withdrawing effects of the aromatic system, is expected to be the more basic site.

While specific experimental pKa data for this compound is not widely published, piperazine itself exhibits two pKa values of approximately 9.7 and 5.3.[5] The substitution on the phenyl ring will modulate these values. Therefore, precise experimental determination is essential. Potentiometric titration remains the gold-standard method for this purpose.[6][7]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the pKa value(s) by monitoring pH changes during titration with a strong acid.

Causality: The principle lies in the Henderson-Hasselbalch equation. At the half-equivalence point of a titration, the concentrations of the protonated (conjugate acid) and unprotonated (base) forms are equal, at which point the measured pH is equal to the pKa.[8]

Methodology:

-

System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers of known pH (e.g., 4, 7, and 10) to ensure measurement accuracy.[6]

-

Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in a solution of constant ionic strength, typically 0.15 M potassium chloride, to minimize activity coefficient fluctuations.[6]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.[6]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by making incremental additions of a standardized strong acid titrant (e.g., 0.1 M HCl).[6]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units per minute).

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the midpoint of the buffer region (the flattest part of the curve) or, more precisely, the pH at the half-equivalence point volume.[6][8] Multiple titrations should be performed to ensure reproducibility.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Measure of Drug-Likeness

Lipophilicity, the affinity of a molecule for a non-polar environment, is arguably one of the most critical physicochemical properties in drug design.[9] It is quantified by the partition coefficient (P) between an immiscible organic solvent (typically n-octanol) and water. The logarithmic form, logP, is more commonly used.

logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) [10]

LogP influences solubility, absorption, membrane penetration, plasma protein binding, and distribution.[9] For ionizable molecules, the distribution coefficient (logD) is used, which is pH-dependent and accounts for both the ionized and non-ionized forms. The trifluoromethoxy group is known to significantly increase lipophilicity, suggesting this compound will have a positive logP value, favoring partitioning into lipidic environments.

Experimental Protocol: logP Determination by the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement of the partition coefficient.[11]

Causality: This method physically establishes an equilibrium of the solute between two immiscible phases. By quantifying the solute concentration in each phase after equilibrium is reached, a direct and accurate measure of its partitioning preference is obtained.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning: Combine known volumes of the pre-saturated n-octanol and aqueous phases in a suitable vessel (e.g., a separatory funnel or vial). Add the compound stock solution.

-

Equilibration: Agitate the vessel at a constant temperature until equilibrium is achieved. This can take several hours, and the time required should be determined empirically.[11]

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logP using the formula provided above based on the measured concentrations.

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: The Prerequisite for Efficacy

Aqueous solubility is a fundamental requirement for the absorption and distribution of a drug candidate.[12] Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable data in biological assays.[12][13] For a basic compound like this compound, solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions where the piperazine nitrogens become protonated and form soluble salts.

It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, while thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[13] The shake-flask method is used to determine thermodynamic solubility.[12]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol establishes the equilibrium solubility of the compound, providing a definitive value for formulation and biopharmaceutical classification.

Causality: By adding an excess of the solid compound to the aqueous medium, a saturated solution is created. Allowing this system to reach equilibrium ensures that the measured concentration of the dissolved compound represents its maximum possible concentration under the specified conditions (e.g., pH, temperature).[14]

Methodology:

-

Medium Preparation: Prepare the desired aqueous media (e.g., buffers at various physiological pH values like 1.2, 4.5, and 6.8). The experiment should be conducted at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[14]

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the prepared aqueous medium. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them on an orbital shaker or magnetic stirrer at the controlled temperature until equilibrium is reached. This typically requires 24-48 hours.[15]

-

Separation of Solid: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF).[12]

-

Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS). A calibration curve must be prepared to ensure accurate quantification.[13]

-

Reporting: The determined concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (hydrochloride) | ProkaGENOMICS [prokagenomics.org]

- 3. This compound hydrochloride_TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. uregina.ca [uregina.ca]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. m.youtube.com [m.youtube.com]

- 8. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Aqueous Solubility Assay | Bienta [bienta.net]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(4-(Trifluoromethoxy)phenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-(trifluoromethoxy)phenyl)piperazine, a phenylpiperazine derivative of significant interest in medicinal chemistry and neuroscience. The document is structured to deliver not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deeper understanding for research and development applications.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an arylpiperazine that is frequently utilized in its hydrochloride salt form for improved stability and handling. While the CAS Registry Number for the free base is not prominently available in common chemical databases, its hydrochloride salt is well-documented.

CAS Number (HCl Salt): 490030-46-1[1]

The trifluoromethoxy (-OCF₃) group is a critical feature of this molecule. It serves as a bioisostere of other functional groups and is known to enhance metabolic stability and modulate the electronic properties of the parent molecule, which can significantly influence its biological activity.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClF₃N₂O | [1] |

| Molecular Weight | 282.69 g/mol | [1] |

| IUPAC Name | This compound hydrochloride | [1] |

| SMILES | FC(F)(F)OC1=CC=C(N2CCNCC2)C=C1.[H]Cl | [1] |

| Purity | Typically ≥95% | [1] |

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through several established routes for N-arylpiperazines. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and reaction efficiency. Two primary strategies are outlined below.

Pathway A: Buchwald-Hartwig Amination

This contemporary approach involves the palladium-catalyzed cross-coupling of an aryl halide with piperazine. This method is favored for its relatively mild reaction conditions and high yields.

Workflow for Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination workflow for the synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination (Illustrative)

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., BINAP, 0.03 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.

-

Reaction: Stir the mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pathway B: Nucleophilic Aromatic Substitution (SNAAr)

This classical method involves the reaction of an activated aryl halide with piperazine, typically at elevated temperatures.

Workflow for Nucleophilic Aromatic Substitution

Caption: Nucleophilic Aromatic Substitution workflow for the synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution (Illustrative)

-

Reaction Setup: In a round-bottom flask, combine 1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) and piperazine (2.0 eq) in a high-boiling point solvent such as DMSO or NMP.

-

Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) for several hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent.

-

Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. The crude product can often be purified by recrystallization.

Section 3: Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques. While a comprehensive set of spectral data for this specific molecule is not widely published, the expected characteristics can be inferred from its structure and data from closely related compounds.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the trifluoromethoxy-substituted phenyl ring, and two distinct signals for the methylene protons on the piperazine ring. The NH proton of the piperazine will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons with characteristic shifts due to the trifluoromethoxy substituent, and two signals for the piperazine carbons. The carbon of the -OCF₃ group will show a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet for the -OCF₃ group. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |

| FT-IR | Characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, C-N stretching, and strong C-F and C-O stretching bands. |

Section 4: Applications in Research and Drug Development

Phenylpiperazine derivatives are a well-established class of compounds in medicinal chemistry, primarily investigated for their activity on central nervous system (CNS) targets. This compound is a valuable scaffold and intermediate in the development of novel therapeutics.

The primary area of interest for this class of compounds is their interaction with serotonergic and dopaminergic receptors . Arylpiperazines are known to act as agonists, antagonists, or modulators at various subtypes of these receptors.

Potential Biological Targets and Signaling Pathways

Caption: General mechanism of action for arylpiperazines on serotonergic and dopaminergic pathways.

It is important to note that while the phenylpiperazine scaffold is a known pharmacophore for these receptors, specific binding affinity and functional activity data for this compound are not extensively available in the public domain. This represents a knowledge gap and an opportunity for further research to fully characterize its pharmacological profile. The trifluoromethoxy group, in comparison to the more studied trifluoromethyl group, can alter the electronic and lipophilic properties, potentially leading to a unique receptor interaction profile.

Section 5: Safety and Handling

As with any chemical substance, this compound and its salts should be handled with appropriate safety precautions in a laboratory setting. A substance-specific Safety Data Sheet (SDS) should always be consulted before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

This compound is a valuable chemical entity for researchers in medicinal chemistry and drug discovery. Its synthesis is achievable through established methods, and its structure suggests potential activity at key CNS targets. The lack of extensive public data on its specific biological activities presents a clear avenue for future investigation to unlock its full potential as a research tool or therapeutic precursor.

References

Sources

The Structure-Activity Relationship of Trifluoromethoxy Phenylpiperazines: A Guide for Medicinal Chemists

An In-Depth Technical Guide:

Executive Summary

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its versatility allows for extensive structural modifications to fine-tune pharmacological activity. The strategic incorporation of fluorine-containing functional groups has become a critical tool for optimizing drug candidates, and among these, the trifluoromethoxy (-OCF3) group offers a unique and powerful profile.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of trifluoromethoxy phenylpiperazines, synthesizing field-proven insights with foundational scientific principles. We will explore the profound impact of the -OCF3 group on physicochemical properties, metabolic stability, and target engagement. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthesis strategies, key biological targets, and the nuanced structural modifications that drive potency and selectivity within this important class of molecules.

Introduction: The Synergy of a Privileged Scaffold and a Powerhouse Substituent

In the quest for novel therapeutics, the convergence of a privileged structural core with high-impact functional groups often yields compounds with superior pharmacological profiles. The 1-arylpiperazine motif is one such privileged scaffold, forming the basis of numerous approved drugs, particularly those active in the CNS.[3][4] Its success stems from its ability to engage with a variety of neurotransmitter systems, including serotonergic and dopaminergic receptors.[3][5]

Parallel to scaffold-based design, the use of fluorine in drug discovery has revolutionized the optimization of lead compounds. The trifluoromethoxy (-OCF3) group, in particular, has emerged as a substituent of high interest.[6][7] It is not merely a fluorinated analog of the common methoxy (-OCH3) group; its distinct combination of electronic and steric properties provides unique advantages in modulating a molecule's behavior.[1] This guide delves into the SAR of trifluoromethoxy-substituted phenylpiperazines, elucidating how the interplay between this unique substituent and the phenylpiperazine core dictates biological activity.

The Unique Physicochemical Profile of the Trifluoromethoxy Group

The decision to incorporate a trifluoromethoxy group is driven by its ability to confer several desirable properties simultaneously, setting it apart from other common substituents like trifluoromethyl (-CF3) or methoxy (-OCH3).

-

Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents employed in drug design, with a Hansch π parameter of +1.04.[8] This high lipophilicity can significantly improve a compound's ability to cross cellular membranes, including the blood-brain barrier (BBB), which is critical for CNS-active agents.[1][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation.[3] It is particularly robust against oxidative processes, such as the CYP450-mediated O-demethylation that is a common metabolic pathway for methoxy-containing compounds.[6] This enhanced stability can lead to a longer half-life and improved bioavailability.[1]

-

Modulated Electronic Effects: The -OCF3 group exerts a powerful electron-withdrawing effect through induction due to the high electronegativity of the fluorine atoms.[1] Unlike the purely withdrawing -CF3 group, the oxygen atom in -OCF3 can also participate in weaker resonance electron donation.[1] This complex electronic profile allows for fine-tuning of interactions with biological targets.[6]

Synthesis of Trifluoromethoxy Phenylpiperazines

The construction of the 1-arylpiperazine scaffold is a well-established process in organic chemistry. The most common and classical approach involves the nucleophilic substitution reaction between an appropriately substituted aniline and a bis-electrophilic agent like bis(2-chloroethyl)amine.

General Synthetic Workflow

The synthesis of a target compound such as 1-(4-(trifluoromethoxy)phenyl)piperazine is predicated on the availability of the key starting material, 4-(trifluoromethoxy)aniline. The overall workflow can be visualized as a multi-step process.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis based on established chemical transformations.[3]

Step 1: Nitration of Trifluoromethoxybenzene

-

To a cooled (0 °C) flask containing trifluoromethoxybenzene, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

-

Carefully pour the reaction mixture over crushed ice and water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-1-(trifluoromethoxy)benzene.

Step 2: Reduction to 4-(Trifluoromethoxy)aniline

-

Dissolve the 4-nitro-1-(trifluoromethoxy)benzene from the previous step in a solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 4-(trifluoromethoxy)aniline.

Step 3: Cyclization to form the Piperazine Ring

-

Combine 4-(trifluoromethoxy)aniline and bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent like n-butanol.[9]

-

Add a base (e.g., sodium carbonate) to neutralize the hydrochloride salt.

-

Heat the mixture to reflux (e.g., ~100-120 °C) for 24-48 hours.[9]

-

After cooling, remove the solvent under reduced pressure.

-

Perform an acid-base extraction: dissolve the residue in dilute acid, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product with an organic solvent.

-

Dry the final organic extract, concentrate, and purify the crude product via column chromatography or crystallization to yield this compound.

Biological Targets and Therapeutic Landscape

The phenylpiperazine core is a promiscuous pharmacophore, demonstrating affinity for a range of G-protein coupled receptors (GPCRs) crucial to neurotransmission. The introduction of the trifluoromethoxy group serves to modulate this activity, often enhancing affinity and selectivity for specific receptor subtypes.

-

Serotonin (5-HT) Receptors: This is the most prominent target class for phenylpiperazines. They frequently interact with 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors, acting as agonists, partial agonists, or antagonists.[4][5][10] Ligands for these receptors are vital in treating depression, anxiety, and psychosis.[4][10]

-

Dopamine (D) Receptors: Many arylpiperazines, including derivatives of this class, show significant affinity for D2, D3, and D4 receptors, which is key to their application as antipsychotic agents.

-

Adrenergic (α) Receptors: Cross-reactivity or targeted activity at α1-adrenergic receptors is also common, contributing to the overall pharmacological profile and sometimes side effects of these compounds.[11][12]

-

Other Targets: The versatile scaffold has been incorporated into molecules targeting other pathways, including topoisomerase II in cancer and mTOR, demonstrating its broad therapeutic potential.[3][13][14]

Structure-Activity Relationship (SAR) Analysis

The biological activity of trifluoromethoxy phenylpiperazines is dictated by a delicate interplay between three key structural regions: the position of the -OCF3 group, substitutions on the piperazine N4-nitrogen, and additional functionalization of the phenyl ring.

Influence of the -OCF3 Position

The placement of the trifluoromethoxy group on the phenyl ring (ortho, meta, or para) is a critical determinant of pharmacological activity.[3] This is because the position alters the molecule's electrostatic potential map and steric profile, directly influencing how it fits into the binding pocket of a receptor. While specific SAR data for -OCF3 positional isomers is sparse in the provided literature, general principles from related arylpiperazines suggest:

-

Para-position: Often well-tolerated and can lead to high affinity. The 4-position allows the substituent to project into solvent-exposed regions or specific sub-pockets of the receptor without causing steric clashes in the primary binding domain.

-

Meta-position: Can be crucial for achieving selectivity between different receptor subtypes (e.g., 5-HT1A vs α1).[12] The 3-trifluoromethylphenyl)piperazine (TFMPP) is a well-studied serotonergic agonist, highlighting the importance of meta-substitution for this class.[5][15][16]

-

Ortho-position: This position is most sterically hindered and can force the phenyl ring into a non-coplanar orientation relative to the piperazine. This can either abolish activity or, in some cases, lock the molecule into a specific bioactive conformation, thereby increasing affinity and selectivity for a particular target.

Modifications at the Piperazine N4-Position

The secondary amine of the piperazine ring is the most common site for modification to generate diverse libraries of compounds with varied biological activities.[3] Attaching different moieties at this position can dramatically alter the compound's targets and pharmacological function. This strategy leads to the "long-chain arylpiperazines," which have been extensively studied as 5-HT1A receptor ligands.[4][10] The general structure consists of the arylpiperazine head, a flexible alkyl linker, and a terminal fragment. The nature of this terminal fragment is a primary determinant of efficacy and receptor subtype selectivity.

Quantitative SAR Data

The following table summarizes representative SAR data for arylpiperazine derivatives, illustrating the effect of different substituents on receptor binding affinity. Note that while direct data for -OCF3 analogs is limited in the search results, data for the bioisosteric -CF3 analog provides a valuable reference point for understanding receptor interactions.

| Compound ID | Phenyl Substituent (R1) | N4-Substituent (R2) | Target | Activity (Ki, nM) | Reference |

| TFMPP | 3-CF3 | H | 5-HT1A | 288-1950 | [5] |

| 5-HT1B | 30-132 | [5] | |||

| 5-HT2A | 160-269 | [5] | |||

| 5-HT2C | 62 | [5] | |||

| BrAcTFMPP | 3-CF3 | Bromoacetamidophenylethyl | 5-HT1A | 0.5 | [17] |

| 5-HT1B | 146 | [17] | |||

| Analog 1 | 2-OCH3 | H | 5-HT1A | - | - |

| Analog 2 | 2-OCH3 | (CH2)3-N-Adamantane | 5-HT1A | 1.2 | [18] |

| Analog 3 | 2-OCH3 | (CH2)3-N-Memantine | 5-HT1A | 21.3 | [18] |

This table illustrates that modifications at the N4 position (e.g., comparing TFMPP to BrAcTFMPP and Analogs 1-3) can dramatically increase affinity for specific targets like the 5-HT1A receptor.

Protocol for Biological Evaluation: 5-HT1A Receptor Binding Assay

To determine the affinity of newly synthesized trifluoromethoxy phenylpiperazines for a key biological target, a radioligand competition binding assay is a standard and robust method. The following protocol is adapted from methodologies used for evaluating 5-HT1A ligands.[10]

Protocol Steps:

-

Membrane Preparation: Homogenize Human Embryonic Kidney (HEK) cells stably transfected with the human 5-HT1A receptor in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes and resuspend them in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the specific 5-HT1A radioligand (e.g., [3H]-8-OH-DPAT), and varying concentrations of the test compound (the trifluoromethoxy phenylpiperazine analog).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25 °C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the amount of radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Conclusion and Future Perspectives

Trifluoromethoxy phenylpiperazines represent a highly promising class of molecules for drug discovery, particularly for CNS disorders. The trifluoromethoxy group imparts a valuable combination of high lipophilicity, exceptional metabolic stability, and unique electronic properties that can be leveraged to design potent and selective ligands.[1][3][6] The structure-activity relationship is primarily governed by the substitution pattern on the phenyl ring and the nature of the moiety attached to the distal piperazine nitrogen.

Future research in this area should focus on systematically exploring the SAR of ortho-, meta-, and para-trifluoromethoxy isomers to better understand the steric and electronic requirements for specific GPCRs. Furthermore, expanding the diversity of the N4-substituents beyond traditional pharmacophores could lead to the discovery of ligands with novel pharmacological profiles or applications in new therapeutic areas. As synthetic methodologies for introducing the trifluoromethoxy group continue to improve, the accessibility and exploration of this valuable chemical space will undoubtedly expand, paving the way for the next generation of therapeutics built upon this powerful scaffold.[8]

References

- Cantabrana, V., et al. (2025).

- Benchchem. (n.d.). This compound|For Research. Benchchem.

- PharmaBlock. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. PharmaBlock.

- Cantabrana, V., et al. (2025).

- Emerit, M. B., et al. (n.d.).

- Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Wikipedia.

- Chem-Impex. (n.d.). 1-[3-(Trifluoromethyl)phenyl]piperazine. Chem-Impex.

- Hutson, P. H., et al. (2011).

- Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- Cantabrana, V., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem.

- Google Patents. (n.d.). HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine.

-

Adams, J., et al. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH.

- Sałat, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH.

- Sukalovic, V., et al. (n.d.). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.

- Trif, C., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI.

- Li, Y., et al. (n.d.). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. PMC - NIH.

- Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.

- Chen, W., et al. (2018).

- López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine - Google Patents [patents.google.com]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

- 11. Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological activity of 1-(4-(Trifluoromethoxy)phenyl)piperazine

An In-Depth Technical Guide to the Biological Profile of the 1-(4-(Trifluoromethoxy)phenyl)piperazine Scaffold

Executive Summary

This compound is a key chemical entity within the broader class of phenylpiperazines, a scaffold of immense importance in modern medicinal chemistry. While direct and extensive biological activity data for this specific parent compound is limited in publicly available literature, its true significance lies in its role as a versatile structural motif and foundational building block for the synthesis of highly active and targeted therapeutic agents.[1] This guide provides a comprehensive analysis of the this compound core, focusing on its synthesis, chemical properties, and, most critically, the diverse biological activities exhibited by its derivatives. We will delve into the role of this scaffold in developing multi-target ligands for central nervous system (CNS) disorders, potent inhibitors for oncological pathways such as mTOR and Topoisomerase II, and agents with other therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the utility of this valuable pharmacophore.

The Phenylpiperazine Core: A Privileged Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous feature in a vast array of approved drugs.[2] When one of these nitrogens is attached to a phenyl ring, the resulting phenylpiperazine scaffold becomes a "privileged structure" in medicinal chemistry. This is due to its ability to confer favorable pharmacokinetic properties and to serve as a rigid linker that correctly orients other pharmacophoric groups for optimal interaction with biological targets.[3]

The specific subject of this guide, this compound, is distinguished by the trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring. This substituent is of particular interest for several reasons:

-

Lipophilicity: The -OCF₃ group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: It is generally more resistant to metabolic degradation compared to a simple methoxy (-OCH₃) group.

-

Electronic Properties: As a strong electron-withdrawing group, it modulates the pKa of the distal piperazine nitrogen and influences the electronic environment of the entire molecule, which is a critical determinant of target binding.[1]

The placement of this group at the para-position is crucial, as the specific substitution pattern on the phenyl ring profoundly impacts pharmacological activity by altering how the molecule fits into the binding pocket of a protein.[1]

Synthesis and Functionalization

The primary utility of this compound is as a synthetic intermediate.[4][5] Its synthesis is well-established and typically proceeds through the reaction of a substituted aniline with bis(2-chloroethyl)amine or a similar cyclizing agent.

General Synthetic Pathway

A classical and widely used method involves the condensation of 4-(trifluoromethoxy)aniline with bis(2-chloroethyl)amine hydrochloride.[1][6] The starting aniline is itself synthesized from trifluoromethoxybenzene via a nitration reaction followed by reduction.[1]

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-(trifluoromethoxy)aniline.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Diethylene glycol monomethyl ether (solvent)

-

Sodium carbonate (base)

-

Ethyl acetate (extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(trifluoromethoxy)aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq).

-

Solvent and Base Addition: Add diethylene glycol monomethyl ether as the solvent, followed by the addition of a suitable base such as sodium carbonate (2.5 eq) to neutralize the hydrochloride and facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux (typically 120-140°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Insight: High temperature is required to drive the double N-alkylation and cyclization reaction, which can be slow. The choice of a high-boiling polar solvent like diethylene glycol monomethyl ether is critical.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Biological Activity Profile: A Scaffold for Multi-Target Ligands

The true value of this compound is realized upon functionalization of its secondary amine (N4 position). This modification allows for the introduction of diverse chemical moieties that can target a wide range of biological receptors, enzymes, and channels.

Central Nervous System (CNS) Applications

The phenylpiperazine core is a hallmark of many centrally acting agents.[1] While specific CNS studies on the parent compound are not widely reported, its close analogs, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are known serotonin-releasing agents with effects on locomotor activity.[1][7] This strongly indicates that the scaffold has inherent affinity for monoamine transporters and receptors.

Derivatives are rationally designed to modulate key CNS targets:

-

Serotonin (5-HT) Receptors: The scaffold is integral to high-affinity 5-HT1A receptor ligands.[1] For example, Flibanserin, a 5-HT1A receptor agonist and 5-HT2A receptor antagonist, utilizes a piperazine core.[1]

-

Dopamine Receptors: Researchers have developed multi-target compounds that act as both dopamine D2/D3 receptor partial agonists and 5-HT1A receptor agonists, a promising combination for treating both motor and non-motor symptoms of Parkinson's disease.[1]

Oncology: Targeting Key Proliferation Pathways

The this compound scaffold has been successfully incorporated into potent inhibitors of critical cancer signaling pathways.

3.2.1. mTOR Kinase Inhibition The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its hyperactivation is common in cancer.[8] The phenylpiperazine moiety is a key structural feature of the highly potent and selective mTOR inhibitors Torin1 and Torin2.[1][8] These molecules inhibit both mTORC1 and mTORC2 complexes, blocking downstream signaling responsible for protein synthesis and cell growth.[8]

Caption: Simplified PI3K/Akt/mTOR pathway showing inhibition by Torin compounds.

3.2.2. Topoisomerase II Inhibition Topoisomerase II (Topo II) is an enzyme essential for managing DNA topology during replication. Its inhibition leads to DNA damage and apoptosis in cancer cells. The phenylpiperazine scaffold has been integrated into novel 1,2-benzothiazine derivatives to create potent Topo II inhibitors, with some compounds showing greater cytotoxicity against breast cancer cell lines than the standard drug doxorubicin.[1]

Other Investigated Activities

The versatility of the scaffold is further demonstrated by its use in developing agents for other diseases:

-

Antiparasitic Agents: Phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal (mite-killing) activity against various agricultural pests.[1][6]

-

Plant Activators: In agriculture, novel trifluoromethylpyridine piperazine derivatives have been developed as plant activators that induce systemic acquired resistance against viruses like the Tobacco Mosaic Virus (TMV).[9]

Structure-Activity Relationship (SAR) and Data Summary

While specific binding affinities for this compound are not documented, SAR studies on its derivatives provide crucial insights.

| Target Class | Scaffold Modification | Biological Effect | Reference |

| mTOR Kinase | Addition of a propionyl group to the N4 of the piperazine ring in a quinoline-based inhibitor. | 13-fold improvement in cellular potency. | [8] |

| mTOR Kinase | Substitution of the phenylpiperazine moiety with reversed piperidine or phenyl linkages. | Weaker biochemical and cellular mTOR inhibition. | [8] |

| Topoisomerase II | Incorporation of a 1-(3,4-dichlorophenyl)piperazine substituent into a 1,2-benzothiazine core. | Significant cytotoxic activity against MCF7 breast cancer cells. | [1] |

| Antiviral (Plant) | N-alkylation with a 4-(trifluoromethoxy)benzyl group onto a trifluoromethyl pyridine piperazine core. | Highest inactivation activity (93.1%) against TMV. | [9] |

Quantitative Data on Key mTOR Inhibitor Derivatives

| Compound | Target | Cellular EC₅₀ (mTOR) | Selectivity vs. PI3K (EC₅₀) | Reference |

| Torin1 | mTORC1/mTORC2 | 2 nM (mTORC1), 10 nM (mTORC2) | ~1000-fold (1.8 µM) | [1][8] |

| Torin2 | mTORC1/mTORC2 | 0.25 nM | ~800-fold (0.2 µM) | [1] |

Experimental Protocols for Activity Assessment

The following protocols serve as validated starting points for researchers looking to assess the biological activity of novel derivatives synthesized from the this compound scaffold.

Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin 1A receptor.

Materials:

-

HeLa or CHO cell membranes expressing recombinant human 5-HT₁ₐ receptors.

-

[³H]8-OH-DPAT (radioligand).

-

Test compound (derivative of this compound).

-

WAY-100635 (non-labeled reference ligand for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄, 0.5 mM EDTA).

-

96-well microplates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and a scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand ([³H]8-OH-DPAT, final concentration ~0.5 nM), and either the test compound, buffer (for total binding), or excess WAY-100635 (for non-specific binding).

-

Initiate Reaction: Add the cell membrane preparation (e.g., 10-20 µg protein/well) to all wells to start the binding reaction.

-

Incubation: Incubate the plate for 60 minutes at 25°C.

-

Trustworthiness Insight: This incubation time and temperature are standard for allowing the binding reaction to reach equilibrium without significant degradation of receptors or ligands.

-

-

Termination and Harvesting: Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters rapidly with ice-cold assay buffer (3x) to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add a liquid scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

General Workflow for Scaffold-Based Drug Discovery

Caption: A typical drug discovery workflow starting from the core scaffold.

Conclusion and Future Directions

This compound is a quintessential example of a molecular scaffold whose value is defined by the potential it unlocks. While not a therapeutic agent in itself, it serves as a highly valuable and validated starting point for the creation of potent and selective modulators of diverse biological targets. The unique electronic and metabolic properties conferred by the 4-trifluoromethoxy-phenyl moiety make it a superior choice over other substituted phenyl rings in many drug design campaigns.

Future research should focus on expanding the diversity of chemical groups attached to the piperazine core to explore new target classes. The development of novel, efficient, and scalable synthetic routes will further enhance its utility. Given its proven success in CNS and oncology applications, exploring its potential in other complex multifactorial diseases, such as inflammatory and metabolic disorders, represents a promising frontier for this versatile chemical scaffold.

References

-

Wikipedia. (2025, December 26). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

-

Sensagent. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

-

Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ProkaGENOMICS. (n.d.). This compound (hydrochloride). Retrieved from [Link]

-

Li, Z., et al. (2014). Synthesis and acaricidal activity of phenylpiperazine derivatives. Pest Management Science. Retrieved from [Link]

-

Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

Song, G., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 1-[3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

-

Vavilala, S., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

-

Sunkari, S., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Global Clinical Trial Data. (n.d.). This compound (hydrochloride). Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

-

Ferlin, M. G., & Cilibrizzi, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

-

da Fonseca, L. M., et al. (2018). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. Cells. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (hydrochloride) | ProkaGENOMICS [prokagenomics.org]

- 5. This compound hydrochloride_TargetMol [targetmol.com]

- 6. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-(Trifluoromethoxy)phenyl)piperazine derivatives and analogs

An In-Depth Technical Guide to 1-(4-(Trifluoromethoxy)phenyl)piperazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of centrally acting agents. The unique electronic properties of the trifluoromethoxy (OCF₃) group—strong electron-withdrawing nature and high lipophilicity—confer advantageous pharmacokinetic and pharmacodynamic properties to molecules, including enhanced metabolic stability and blood-brain barrier penetration. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these derivatives. We delve into key experimental protocols and mechanistic insights, offering a technical resource for professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system and beyond.

The Trifluoromethoxyphenylpiperazine Core: A Privileged Scaffold

The phenylpiperazine motif is a well-established "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets, most notably G-protein coupled receptors (GPCRs). The introduction of a trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring creates the this compound core, which has become particularly prominent in the design of serotonergic and dopaminergic ligands.

Causality Behind the -OCF₃ Group's Utility:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group acts as a "metabolic shield," preventing oxidative metabolism at the para-position of the phenyl ring, a common site of enzymatic attack. This often leads to an improved pharmacokinetic profile and a longer half-life in vivo.

-

Lipophilicity and Permeability: The -OCF₃ group significantly increases the lipophilicity of the molecule (logP contribution ≈ 1.04). This property is crucial for enhancing passive diffusion across cellular membranes, including the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs.

-

Modulation of Basicity: The strong electron-withdrawing nature of the -OCF₃ group reduces the basicity (pKa) of the distal piperazine nitrogen. This subtle tuning of the pKa can profoundly impact a molecule's interaction with its biological target and reduce off-target effects, such as binding to the hERG channel, which is associated with cardiac toxicity.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives is typically achieved through well-established nucleophilic substitution or Buchwald-Hartwig amination reactions. The choice of route depends on the availability of starting materials and the desired scale of the reaction.

A common and reliable method involves the direct arylation of piperazine with an activated aryl halide. This approach is robust and amenable to a wide range of analogs.

Diagram 2.1: General Synthetic Workflow

Caption: General synthetic scheme for this compound derivatives.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The pharmacological activity of these derivatives is highly tunable through structural modifications. The molecule can be conceptually divided into three key regions for SAR exploration:

-

The Phenyl Ring (Aryl Moiety): While the 4-OCF₃ group is often conserved for its favorable properties, substitution at other positions can modulate selectivity.

-

The Piperazine Core: Conformationally constrained analogs (e.g., using bridged piperazines) can improve selectivity and reduce off-target effects.

-

The N-4 Substituent (Terminal Group): This is the most common site for modification and is the primary determinant of pharmacological specificity and potency.

Many derivatives of this class exhibit high affinity for serotonin receptors, particularly the 5-HT₁ₐ subtype, which is a key target for anxiolytic and antidepressant drugs.

Table 3.1: SAR Summary for 5-HT₁ₐ Receptor Affinity

| Modification at N-4 Position | Example Substituent (R) | Effect on 5-HT₁ₐ Affinity (Ki) | Rationale |

| Simple Alkyl Chain | -CH₃ | Low | Lacks specific interactions with the receptor binding pocket. |

| Aromatic Alkyl | -(CH₂)₄-Ph | Moderate to High | The terminal phenyl group can engage in π-stacking interactions. |

| Heterocyclic Moiety | -(CH₂)₂-(2-pyrimidinyl) | High | The pyrimidinyl group acts as a hydrogen bond acceptor, a key interaction for 5-HT₁ₐ agonism. |

| Acyl Group | -C(O)-(Adamantyl) | Variable | Introduces rigidity and bulk, which can enhance or disrupt binding depending on the target. |

Mechanism of Action: 5-HT₁ₐ Receptor Signaling

As many potent analogs are 5-HT₁ₐ receptor agonists, their mechanism involves activating this autoreceptor. 5-HT₁ₐ is an inhibitory GPCR coupled to the Gαi/o protein.

-

Agonist Binding: The derivative binds to the 5-HT₁ₐ receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gαi subunit by promoting the exchange of GDP for GTP.

-

Downstream Inhibition: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The dissociated Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability.

This cascade ultimately leads to a reduction in the firing rate of serotonergic neurons, which is believed to be the basis for the anxiolytic and antidepressant effects.

Diagram 3.2: 5-HT₁ₐ Receptor Signaling Pathway

Caption: Simplified signaling cascade following 5-HT₁ₐ receptor activation by an agonist.

Pharmacological Profile and Therapeutic Potential

Derivatives based on this scaffold have been investigated for a wide range of CNS disorders. The specific terminal moiety attached to the piperazine nitrogen dictates the primary pharmacological profile.

-

Anxiolytics and Antidepressants: Compounds with high affinity and agonist activity at 5-HT₁ₐ receptors, such as those with pyrimidinyl or other heteroaromatic terminal groups, are explored for anxiety and depression.

-

Antipsychotics: Molecules designed to be antagonists or partial agonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors are investigated as potential treatments for schizophrenia and psychosis. The trifluoromethoxy group helps achieve the necessary BBB penetration and metabolic stability for sustained target engagement.

-

Cognitive Enhancers: Modulation of various serotonin (e.g., 5-HT₆, 5-HT₇) and dopamine receptors by specific analogs has shown promise in pre-clinical models of cognitive dysfunction.

Table 4.1: Pharmacological Data for Representative Compounds

| Compound ID | Target(s) | Kᵢ (nM) | Activity Profile | Therapeutic Area |

| LASSBio-579 | 5-HT₁ₐ | 27.0 | Agonist | Anxiolytic / Antidepressant |

| Cariprazine | D₃/D₂ | 0.085 / 0.49 | Partial Agonist | Schizophrenia / Bipolar Disorder |

| (Analog) | 5-HT₂ₐ / D₂ | 5.2 / 15.5 | Antagonist | Antipsychotic |

Note: Cariprazine contains a related dichlorophenylpiperazine moiety but exemplifies the broader class of arylpiperazines in clinical use.

Key Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and in vitro evaluation of a novel derivative.

Protocol 5.1: Synthesis and Purification of a N-4 Functionalized Derivative

Objective: To synthesize N-(4-(trifluoromethoxy)phenyl)-N'-(2-pyrimidinyl)piperazine.

Methodology:

-

Step 1: Synthesis of the Core.

-

To a solution of 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) and piperazine (1.2 eq) in toluene, add sodium tert-butoxide (1.4 eq), BINAP (0.02 eq), and Pd₂(dba)₃ (0.01 eq).

-

Causality: Buchwald-Hartwig amination is used for its high efficiency in forming C-N bonds. NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle. The Palladium/BINAP system is a proven catalyst for this type of cross-coupling.

-

Heat the mixture under a nitrogen atmosphere at 100°C for 16 hours. Monitor reaction completion by TLC or LC-MS.

-

-

Step 2: N-4 Functionalization.

-

After cooling, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue (this compound) in acetonitrile. Add 2-chloropyrimidine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: K₂CO₃ is a mild base sufficient to act as a proton scavenger in this SₙAr reaction without causing unwanted side reactions. Acetonitrile is a polar aprotic solvent that facilitates this type of substitution.

-

Heat the mixture to 80°C for 6 hours.

-

-

Step 3: Purification and Validation.

-

Cool the reaction and filter off the base. Concentrate the solvent.

-

Purify the crude product using column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient).

-

Trustworthiness: This step is critical to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

-

Combine the pure fractions and evaporate the solvent. Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity, structure, and purity (>95%).

-

Protocol 5.2: In Vitro 5-HT₁ₐ Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the synthesized compound for the human 5-HT₁ₐ receptor.

Methodology:

-

Preparation:

-

Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

-

Prepare a series of dilutions of the test compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).

-

-

Assay Setup (96-well plate):

-

Total Binding: Add cell membranes, assay buffer, and a radioligand (e.g., [³H]8-OH-DPAT, a known high-affinity 5-HT₁ₐ agonist) at a concentration near its Kₑ value.

-

Non-Specific Binding (NSB): Add membranes, radioligand, and a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

Trustworthiness: The NSB control is essential to quantify the amount of radioligand that binds to components other than the target receptor, allowing for the calculation of true specific binding.

-

Displacement: Add membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the cell membranes (and bound radioligand) but allows unbound radioligand to pass through.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the design of novel CNS-active agents. Its favorable physicochemical and metabolic properties provide a solid foundation for developing drug candidates with improved pharmacokinetic profiles. Future research will likely focus on:

-

Subtype Selectivity: Designing analogs that can selectively target specific subtypes within a receptor family (e.g., D₃ vs. D₂ dopamine receptors) to achieve more precise therapeutic effects with fewer side effects.

-

Polypharmacology: Intentionally designing single molecules that can modulate multiple targets (e.g., a combined 5-HT₁ₐ agonist and serotonin reuptake inhibitor) to treat complex multifactorial disorders like major depression.

-

Novel Therapeutic Areas: Exploring the utility of this scaffold for targets beyond the CNS, such as in oncology or inflammatory diseases, where GPCRs also play a critical role.

By combining rational design, robust synthetic chemistry, and rigorous pharmacological evaluation, the potential of this privileged scaffold can be further unlocked to deliver the next generation of therapeutics.

References

-

Leopoldo, M. (2011). Arylpiperazine Derivatives as High-Affinity 5-HT1A Receptor Ligands. IntechOpen. [Link]

-

Neves, G., et al. (2015). LASSBio-579: a new this compound derivative with anxiolytic and antidepressant-like effects in mice. European Journal of Pharmaceutical Sciences. [Link]

-

Musiol, R. (2017). Trifluoromethyl- and Trifluoromethoxy-Substituted Compounds in Medicinal Chemistry. Molecules. [Link]

-

Dahlin, J. L., et al. (2015). PAINS in the Assay: A Personal Perspective on the Ubiquitous Nature of Pan-Assay Interference Compounds and How to Mitigate Their Effects. Journal of Medicinal Chemistry. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

-

Popova, M., et al. (2023). Arylpiperazine-Based Derivatives as 5-HT1A Receptor Ligands: A Review. Pharmaceuticals. [Link]

An Analyst's Guide to the Spectral Characterization of 1-(4-(Trifluoromethoxy)phenyl)piperazine

Introduction

1-(4-(Trifluoromethoxy)phenyl)piperazine, with CAS Number 187669-62-1, is a significant phenylpiperazine derivative utilized in medicinal chemistry and neuroscience research.[1] Its structural framework serves as a valuable scaffold for developing novel therapeutic agents, particularly those targeting serotonergic receptors involved in mood and cognition.[1] Accurate and unambiguous structural confirmation is paramount for any research or drug development application. This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—required for the definitive characterization of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Compound Details:

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₃F₃N₂O

-

Molecular Weight: 246.23 g/mol [1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the piperazine moiety.

Expertise in Practice: The Rationale Behind NMR

The choice of NMR as the primary tool for structural verification is deliberate. Unlike other techniques, NMR provides a complete atom-by-atom map of the molecule's carbon and proton framework. The precise chemical shifts (δ) are exquisitely sensitive to the electronic environment of each nucleus. For instance, the powerful electron-withdrawing effect of the trifluoromethoxy (-OCF₃) group significantly influences the chemical shifts of the aromatic protons and carbons, providing a clear signature of its presence and position on the phenyl ring.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A validated and reproducible protocol is critical for obtaining high-quality NMR data.[2]

-

Sample Preparation: Dissolve 5–10 mg of this compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference, setting its chemical shift to 0.00 ppm.[2] This ensures the comparability of data across different instruments and experiments.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal from the solvent, and "shimming" is performed to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used to acquire the proton spectrum. Sufficient scans are averaged to achieve a high signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. This technique removes the splitting of carbon signals by attached protons, simplifying the spectrum to single lines for each unique carbon atom and enhancing the signal.[2] Due to the low natural abundance of ¹³C, a greater number of scans is required.

-

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and the baseline is corrected to produce a clean, interpretable result.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The key is to analyze the chemical shift, integration (the area under the peak), and multiplicity (splitting pattern) for each signal.

Table 1: Predicted ¹H NMR Spectral Data

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-e (NH) | ~1.9 - 2.5 | Broad Singlet | 1H | The NH proton is exchangeable, resulting in a broad signal. Its position is concentration and solvent dependent. |

| H-d | ~3.05 - 3.15 | Triplet | 4H | Protons on carbons adjacent to the NH group. They are split into a triplet by the two neighboring H-c protons. |

| H-c | ~3.15 - 3.25 | Triplet | 4H | Protons on carbons adjacent to the aromatic ring nitrogen (N-Ar). They are deshielded by the nitrogen and split by H-d. |

| H-a | ~6.90 - 7.00 | Doublet | 2H | Aromatic protons ortho to the piperazine group. Shielded relative to H-b. |

| H-b | ~7.10 - 7.20 | Doublet | 2H | Aromatic protons ortho to the -OCF₃ group. Deshielded by the electron-withdrawing nature of the group. |

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically distinct carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon (Label) | Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Rationale |